molecular formula C9H10BrN B3068045 (1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole CAS No. 223595-17-3

(1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole

Cat. No. B3068045
CAS RN: 223595-17-3
M. Wt: 212.09 g/mol
InChI Key: KTUCROBKAQWWPX-ZCFIWIBFSA-N
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Description

(1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole is a chemical compound that belongs to the class of isoindole derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

  • Synthesis and Antibacterial Activity : Research has shown that derivatives of 1H-isoindole have been synthesized and tested for their antibacterial properties. For instance, a study conducted by Ahmed et al. (2006) involved the synthesis of 2-[2-(4-arylidene-3-methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)alkoxy]-isoindole-1,3-diones, which demonstrated antibacterial activity against various bacterial strains (Ahmed et al., 2006).

  • Convenient Synthesis Methods : Kobayashi and Chikazawa (2016) developed a novel synthetic approach to 2,3-dihydro-1H-isoindol-1-one derivatives. This method is significant for the preparation of isoindolinone derivatives, which are important in various chemical syntheses (Kobayashi & Chikazawa, 2016).

  • Facile Synthesis of Substituted Isoindoles : Kuroda and Kobayashi (2015) developed a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles. Their method highlights the versatility and efficiency in synthesizing isoindole derivatives, which can be useful in various pharmaceutical and chemical applications (Kuroda & Kobayashi, 2015).

  • Photophysical Properties Study : Rettig and Wirz (1976) conducted a study on the electronic structure and photophysical properties of isoindole and its derivatives. This research provides insights into the chemical properties of isoindole compounds, which can be relevant in the development of new materials and chemical sensors (Rettig & Wirz, 1976).

  • Applications in Multicomponent Reactions : Huang, Huang, and Zhang (2009) explored multicomponent reactions involving α-bromo ketones and isoindoles. This study opens avenues for the synthesis of complex molecules that could have potential applications in antitumor drugs and fluorescent materials (Huang, Huang, & Zhang, 2009).

properties

IUPAC Name

(1R)-5-bromo-1-methyl-2,3-dihydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-6-9-3-2-8(10)4-7(9)5-11-6/h2-4,6,11H,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUCROBKAQWWPX-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(CN1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703871
Record name (1R)-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

223595-17-3
Record name (1R)-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

67.46 g of 5-bromo-1-methyl-2-(p-toluene sulfonyl)isoindoline (3-8) was suspended in 325 ml of 47% hydrobromic acid and 48 ml of phenol and 197 ml of propionic acid were added thereto and the resulting mixture was heated under reflux for 4 hours. After the reaction was completed, the reaction mixture was adjusted to be alkaline with 8N sodium hydride solution and extracted with chloroform and the resulting organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by silica gel chromatopraphy (eluent; chloroform:methanol=19:1) to obtain 35.03 g of 5-bromo-1-methylisoindoline.
Name
5-bromo-1-methyl-2-(p-toluene sulfonyl)isoindoline
Quantity
67.46 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
197 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
325 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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